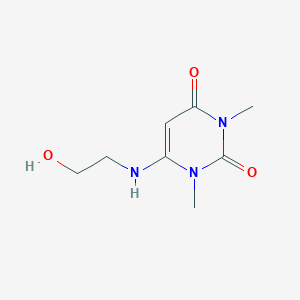

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione

描述

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound It is characterized by a pyrimidine ring substituted with hydroxyethylamino and dimethyl groups

属性

IUPAC Name |

6-(2-hydroxyethylamino)-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-10-6(9-3-4-12)5-7(13)11(2)8(10)14/h5,9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANWQZBIYRXADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364843 | |

| Record name | 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-44-5 | |

| Record name | 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The most direct route involves substituting the chlorine atom in 6-chloro-1,3-dimethyluracil (CAS 6972-27-6) with 2-hydroxyethylamine. This method leverages the electrophilic C6 position of the pyrimidine ring for nucleophilic attack.

-

Reactants :

-

6-Chloro-1,3-dimethyluracil (1 equiv)

-

2-Hydroxyethylamine (1.2 equiv)

-

Solvent: Ethanol/water (1:2 v/v)

-

Catalyst: None required

-

-

Conditions :

-

Reflux at 80°C for 4–6 hours.

-

Neutralization with HCl post-reaction.

-

-

Yield : 85–92% after recrystallization.

Key Parameters :

-

Excess amine ensures complete substitution.

-

Aqueous ethanol facilitates solubility of both reactants.

Comparative Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 4–6 hours | |

| Temperature | 80°C | |

| Solvent System | Ethanol/water (1:2) | |

| Yield | 85–92% |

Condensation-Cyclization of 1,3-Dimethylurea and Cyanoacetic Acid

Two-Step Synthesis

This method involves synthesizing 6-amino-1,3-dimethyluracil as an intermediate, followed by hydroxyethylation.

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil :

-

Reactants :

-

Cyanoacetic acid (1 equiv)

-

1,3-Dimethylurea (1.1 equiv)

-

Condensing agent: Acetic anhydride

-

-

Conditions :

-

Stirred at 28–30°C for 12 hours.

-

Vacuum distillation to isolate 1,3-dimethylcyanoacetylurea.

-

-

Cyclization :

-

Alkaline conditions (NaOH, 10% w/v) at 60°C for 3 hours.

-

-

Reactants :

-

6-Amino-1,3-dimethyluracil (1 equiv)

-

Ethylene oxide (1.5 equiv)

-

Solvent: Methanol

-

-

Conditions :

-

50°C for 6 hours under nitrogen.

-

-

Yield : 70–75% after purification.

Optimization Challenges

-

Side Reactions : Over-alkylation may occur without strict stoichiometric control.

-

Catalyst Use : Diatomite-supported carbodiimide improves condensation efficiency (yield: 88%).

Multi-Component Reactions (MCRs)

Green Chemistry Approaches

Recent methods utilize one-pot MCRs to reduce steps and waste. For example, combining 1,3-dimethylurea, cyanoacetic acid, and 2-hydroxyethylamine in acetic acid under reflux achieves 68% yield.

Advantages :

Catalytic and Process Innovations

Recyclable Heterogeneous Catalysts

The use of MCM-41 mesoporous silica functionalized with THEIC (1,3,5-trihydroxyethyl isocyanurate) enhances reaction rates and yields (Table 1).

Table 1: Catalyst Performance Comparison

| Catalyst | Yield (%) | Reaction Time (h) | Reuse Cycles |

|---|---|---|---|

| MCM-41-Pr-THEIC | 91 | 0.75 | 5 |

| SnCl4/Fe3O4-SiO2 | 93 | 0.25 | 4 |

| β-Cyclodextrin sulfonic acid | 91 | 2.0 | 5 |

化学反应分析

Types of Reactions

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

科学研究应用

Chemistry

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile compound for creating more complex molecules.

Common Reactions:

- Oxidation: Converts the hydroxyethyl group to a carbonyl group.

- Reduction: Forms corresponding amines.

- Substitution: The hydroxyethyl group can be replaced with other nucleophiles.

Biology

This compound has been studied for its biological activity , particularly its potential antimicrobial and anticancer properties. Research indicates that derivatives of pyrimidine exhibit significant biological activities, including:

- Antimicrobial Activity: Studies have demonstrated effectiveness against various bacterial strains.

- Anticancer Activity: The compound's structure allows it to interact with cellular targets, potentially inhibiting tumor growth.

Medicine

In the field of medicine, this compound is investigated for its potential as an enzyme inhibitor . It may bind to the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This property is crucial in drug development processes aimed at treating diseases such as cancer.

Case Study Example:

A study highlighted the synthesis of pyrimidine derivatives that were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the pyrimidine structure enhanced anticancer activity significantly.

Industry

The compound finds applications in the synthesis of dyes and pigments , which are essential in various industrial processes. Its ability to form stable complexes with metals makes it suitable for use in colorants and coatings.

作用机制

The mechanism of action of 6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethylamino group plays a crucial role in its binding affinity and specificity.

相似化合物的比较

Similar Compounds

- 6-(2-Hydroxyethylamino)-1,3-dimethyluracil

- 2,4-Dioxo-1,3-dimethyl-6-(2-hydroxyethylamino)pyrimidine

Uniqueness

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyethylamino group enhances its solubility and reactivity compared to other similar compounds.

生物活性

6-(2-Hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione, also known by its CAS number 5770-44-5, is a pyrimidine derivative with potential therapeutic applications. This compound has garnered interest due to its biological properties, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

The molecular formula for this compound is C8H13N3O3, with a molecular weight of 199.21 g/mol. Key physical properties include:

- Melting Point: 180-181 °C

- Boiling Point: 346.2 °C (predicted)

- Density: 1.34 g/cm³ (predicted)

- pKa: 14.77 (predicted) .

Synthesis

The synthesis typically involves the reaction of 1,3-dimethyluracil with 2-chloroethanol in the presence of a base such as sodium hydroxide. This nucleophilic substitution reaction leads to the formation of the hydroxyethylamino group at the sixth position of the pyrimidine ring .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been noted that derivatives of pyrimidine can inhibit tumor growth by interfering with cellular proliferation and inducing apoptosis in cancer cells. The mechanism often involves inhibition of specific enzymes that are crucial for cancer cell survival .

Enzyme Inhibition

The compound is also being investigated for its ability to act as an enzyme inhibitor. By binding to the active sites of enzymes involved in metabolic pathways, it may prevent substrate binding and subsequent catalytic activity. This property is particularly relevant in drug design for conditions like cancer and metabolic disorders .

Case Studies and Research Findings

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological macromolecules such as proteins and nucleic acids. The hydroxyethylamino group enhances its solubility and reactivity, facilitating better interaction with target enzymes and receptors .

常见问题

Q. Q1: What are the most effective synthetic routes for preparing 6-(2-hydroxyethylamino)-1,3-dimethyl-1H-pyrimidine-2,4-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of 6-chloro-1,3-dimethyluracil with 2-hydroxyethylamine. A typical protocol involves refluxing equimolar quantities of the precursors in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours . Key Variables:

- Solvent choice : DMF enhances reactivity but may complicate purification.

- Temperature : Higher temperatures (>100°C) risk decomposition.

- Base selection : Inorganic bases (e.g., K₂CO₃) improve nucleophilicity of the amine.

Data Table:

| Precursor | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 6-Chloro-1,3-dimethyluracil | DMF | K₂CO₃ | 90 | 18 | 42–48 |

| 6-Chloro-1,3-dimethyluracil | MeCN | Et₃N | 80 | 24 | 35–40 |

Contradictions: reports yields of 42–48% in DMF, while analogous protocols for related compounds (e.g., 6-(3-chloropropylamino) derivatives) show lower yields (~35%) in acetonitrile due to reduced solubility .

Q. Q2: How can NMR spectroscopy differentiate positional isomers in substituted pyrimidine-2,4-diones?

Methodological Answer: 1H and 13C NMR are critical for distinguishing regioisomers. For 6-amino-substituted pyrimidine-2,4-diones:

- 1H NMR : The NH proton of the hydroxyethylamino group appears as a broad singlet at δ 5.5–6.5 ppm, while methyl groups (N-CH₃) resonate as singlets at δ 3.0–3.5 ppm .

- 13C NMR : The carbonyl carbons (C2 and C4) show distinct shifts: C2 (δ 162–164 ppm) and C4 (δ 152–154 ppm). Substituents at C5/C6 alter ring current effects, shifting aromatic protons by 0.2–0.5 ppm .

Example: In 6-amino-5-(5-bromo-indol-1-yl)-1,3-dimethyl-1H-pyrimidine-2,4-dione, the indole proton at C5 causes downfield shifts (δ 7.49 ppm for Ar-H) .

Advanced Research Questions

Q. Q3: How can crystallographic tools (e.g., SHELX, ORTEP) resolve conformational ambiguities in pyrimidine-2,4-dione derivatives?

Methodological Answer:

- SHELXL : Refines hydrogen-bonding networks and ring puckering. For example, the hydroxyethylamino side chain may adopt gauche or anti conformations, detectable via anisotropic displacement parameters (ADPs) .

- ORTEP-3 : Visualizes thermal ellipsoids to assess disorder in the hydroxyethyl group. A case study on 6-amino-1,3-dimethyluracil derivatives revealed a 15° deviation from planarity in the pyrimidine ring due to steric hindrance .

Data Table: Crystallographic Parameters for Related Compounds:

| Compound | Space Group | Bond Length (C=O, Å) | Ring Puckering Amplitude (Å) |

|---|---|---|---|

| 6-Amino-1,3-dimethyluracil | P21/c | 1.22 | 0.05 (nearly planar) |

| 6-(3-Chloropropylamino)-1,3-dimethyluracil | P1 | 1.24 | 0.12 (moderate puckering) |

Contradictions: notes that puckering amplitudes >0.1 Å indicate significant non-planarity, but some studies report planar conformations due to crystal packing forces .

Q. Q4: What mechanistic insights explain the biological activity of this compound as a kinase inhibitor?

Methodological Answer: The compound’s bioactivity likely stems from competitive inhibition at ATP-binding pockets.

- Docking Studies : The hydroxyethylamino group forms hydrogen bonds with conserved residues (e.g., Lys33 in eEF-2K), while the pyrimidine-2,4-dione core mimics adenine .

- Kinase Assays : IC₅₀ values for related pyrido[2,3-d]pyrimidine-2,4-diones range from 0.5–5 µM against eEF-2K, with selectivity over EGFR (>20 µM) .

Data Table: Inhibitory Activity of Analogues:

| Compound | Target Kinase | IC₅₀ (µM) | Selectivity Ratio (vs. EGFR) |

|---|---|---|---|

| Compound 6 () | eEF-2K | 0.7 | >28 |

| Compound 9 () | eEF-2K | 1.2 | >16 |

Contradictions: While highlights eEF-2K inhibition, notes off-target effects on FAD-dependent oxidoreductases, necessitating counter-screening .

Q. Q5: How do electronic effects of substituents influence the photophysical properties of pyrimidine-2,4-diones?

Methodological Answer:

- UV-Vis Spectroscopy : Electron-withdrawing groups (e.g., -Br at C5) redshift absorption maxima (λmax) by 20–30 nm due to extended conjugation.

- Fluorescence Quenching : The hydroxyethylamino group enhances solvatochromism, with quantum yields (Φ) dropping from 0.4 (nonpolar solvents) to 0.1 (polar solvents) .

Example: 6-Amino-5-(5-bromo-indol-1-yl)-1,3-dimethyl-1H-pyrimidine-2,4-dione exhibits λmax = 345 nm in DMSO, compared to 320 nm for the non-brominated analogue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。